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Compound of Interest

Compound Name:
Methyl quinoline-4-carboximidate

hydrochloride

CAS No.: 1196146-32-3

Cat. No.: B8005762

Get Quote

Abstract
This technical guide outlines the comprehensive protocol for the synthesis, crystallization, and

X-ray structural analysis of methyl quinoline-4-carboximidate hydrochloride. As a reactive

Pinner salt intermediate, this compound presents unique challenges in stability and

hygroscopicity that require specialized handling during crystallographic characterization. This

document serves as a standard operating procedure (SOP) for researchers aiming to define

the precise tautomeric state, protonation site, and supramolecular hydrogen-bonding network

of this critical heterocyclic building block.

Introduction & Chemical Context
Methyl quinoline-4-carboximidate hydrochloride is a pivotal electrophilic intermediate

synthesized via the Pinner reaction. It serves as a precursor for 4-substituted quinolines,

including amidines and heterocycles relevant to antimalarial and antiviral drug discovery.

Unlike stable esters, imidate salts are moisture-sensitive, prone to hydrolysis into the

corresponding ester (methyl quinoline-4-carboxylate) or amide. Consequently, crystal structure
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analysis is not merely conformational; it is a validation of synthetic integrity.

Critical Structural Objectives:

Protonation Site: Determine if the proton resides on the quinoline nitrogen (

), the imidate nitrogen (

), or both (dihydrochloride).

Configurational Isomerism: Confirm the

geometry across the

imidate bond.

Solid-State Stability: Map the hydrogen-bonding network involving the chloride counter-ion,

which dictates the salt's shelf-stability.

Experimental Workflow: Synthesis to Diffraction
The following workflow integrates anhydrous synthesis with crystal engineering to ensure the

isolation of the target imidate rather than its hydrolysis products.

Synthesis (Pinner Protocol)
Precursor: Quinoline-4-carbonitrile.

Reagents: Anhydrous Methanol (MeOH), dry HCl gas (or acetyl chloride/MeOH generator).

Conditions:

to Room Temperature, strictly anhydrous.

Reaction Scheme:

Crystallization Strategy
Standard recrystallization often fails due to hydrolysis. We employ a vapor diffusion method

under an inert atmosphere.
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Solvent: Anhydrous Methanol (to dissolve the salt).

Anti-solvent: Anhydrous Diethyl Ether (to induce nucleation).

Apparatus: A nested vial system inside a desiccator containing

.

Workflow Diagram
The following diagram details the critical path from synthesis to data collection, emphasizing

checkpoints for moisture control.
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Start: Quinoline-4-carbonitrile

Pinner Reaction
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 12-24h reaction
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 Fail (Hydrolysis)

Vapor Diffusion
(MeOH / Et2O)

 Pass

Crystal Mounting
(Paratone oil, Cryoloop)

 Select block-like crystal

Single Crystal XRD
(100 K, Mo/Cu Source)

Click to download full resolution via product page

Caption: Optimized workflow for isolating moisture-sensitive imidate salts for X-ray diffraction.

Data Collection & Structural Refinement
Once a suitable crystal (approx.
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mm) is mounted, data collection must proceed at low temperature (

K) to reduce thermal motion and prevent in-situ degradation.

Data Reduction Parameters
Parameter Setting/Requirement Reason

Temperature
100 K (Liquid

stream)

Freezes lattice solvent;

reduces thermal ellipsoids.

Resolution Å or better
Essential for resolving H-atom

positions on Nitrogens.

Completeness
Ensures accurate space group

determination.

Redundancy
Improves signal-to-noise for

weak high-angle reflections.

Refinement Logic (SHELXL)
The refinement of salts requires careful treatment of hydrogen atoms, particularly those

involved in charge-assisted hydrogen bonds.

Heavy Atoms: Locate Cl, O, N, C using Direct Methods (SHELXT) or Dual Space methods.

Anisotropic Displacement: Refine all non-hydrogen atoms anisotropically.

Proton Assignment (Critical):

Locate H-atoms on Nitrogen via Difference Fourier Maps (

).

Do not constrain these H-atoms geometrically initially; refine coordinates freely to confirm

the protonation site (Imidate N vs. Quinoline N).

If unstable, apply soft restraints (DFIX) based on neutron diffraction averages (

Å).
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Initial Phasing
(SHELXT)

Isotropic Refinement
(Heavy Atoms)

Anisotropic Refinement
(ADPs)

Locate N-H Protons
(Diff. Fourier Map)

Imidate N Protonated
(Mono-cation)

 Electron Density found at C=NH

Quinoline N Protonated
(Dication/Zwitterion)

 Electron Density found at Quin-N
Final Merge & CIF
(Check Hirshfeld)

Click to download full resolution via product page

Caption: Decision tree for assigning protonation states during structure refinement.

Structural Analysis & Discussion
Upon solving the structure, the analysis focuses on the specific features of the imidate

functionality.

Molecular Conformation
Planarity: The quinoline ring is expected to be planar. The key torsion angle is

, which determines if the imidate group lies in the plane of the aromatic system (conjugation)
or twists out of plane (steric hindrance with H5).

Bond Lengths:

(Imidate): Expected

Å (double bond character).

(Methoxy): Expected

Å (single bond character).

Note: If

is elongated (

Å) and

shortened, consider amide hydrolysis contamination.
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Hydrogen Bonding Network
In imidate hydrochlorides, the Chloride anion (

) typically acts as a multi-point acceptor, bridging the cation into infinite chains or dimers.

Primary Interaction:

. This is a strong, charge-assisted hydrogen bond (

Å).

Secondary Interaction:

or

.

Packing: Look for

stacking between inverted quinoline rings, typically with a centroid-centroid distance of

Å.

Tautomerism Check
The structure must distinguish between the Imidate Salt and the Amide tautomer.

Imidate:

Amide:

(if rearrangement occurred).

Differentiation: The presence of the methyl group on the Oxygen (verified by electron density

peak height and bond geometry) confirms the O-methyl imidate structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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